2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid
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Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features an ethyl group attached to the pyrazole ring and a 3-methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Ethyl Substitution: Ethylation of the pyrazole ring can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base such as potassium carbonate.
Introduction of the 3-Methylbutanoic Acid Group: The carboxylic acid group can be introduced through a series of reactions starting with the Grignard reagent of methylmagnesium bromide followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Alkylated or arylated pyrazoles.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has shown promise in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: Its derivatives are used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
2-(1-ethyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole core but has a morpholine group instead of the carboxylic acid moiety.
2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: This compound features a phenyl group and an ethanamine group attached to the pyrazole ring.
Uniqueness: 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid is unique due to its combination of the pyrazole ring with a carboxylic acid group, which provides distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives.
Properties
CAS No. |
1248156-06-0 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-6-8(5-11-12)9(7(2)3)10(13)14/h5-7,9H,4H2,1-3H3,(H,13,14) |
InChI Key |
XALJTDSVJJELIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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